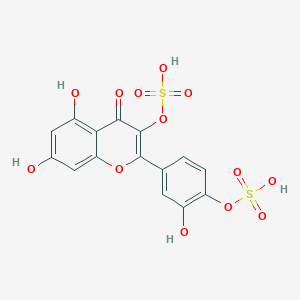

Quercetin 3,4'-bissulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10O13S2 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

[5,7-dihydroxy-2-(3-hydroxy-4-sulfooxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H10O13S2/c16-7-4-9(18)12-11(5-7)26-14(15(13(12)19)28-30(23,24)25)6-1-2-10(8(17)3-6)27-29(20,21)22/h1-5,16-18H,(H,20,21,22)(H,23,24,25) |

InChI Key |

MUUFJLJGMRBUTO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Biochemical Synthesis and Enzymology of Quercetin 3,4 Bissulfate

Enzymatic Pathways of Sulfation

The formation of Quercetin (B1663063) 3,4'-bissulfate is not a single-step reaction but a sequential process catalyzed by a series of position-specific sulfotransferases (SOTs). nih.gov These enzymes facilitate the transfer of a sulfuryl group from a universal donor molecule to the hydroxyl groups of quercetin. frontiersin.orgnih.gov

Quercetin-3-sulfate 4'-Sulfotransferase Activity and Specificity

The final step in the synthesis of Quercetin 3,4'-bissulfate is catalyzed by the enzyme Quercetin-3-sulfate 4'-sulfotransferase (EC 2.8.2.27). wikipedia.orgenzyme-database.org This enzyme exhibits a high degree of specificity, acting on Quercetin 3-sulfate as its flavonoid substrate. wikipedia.orgcore.ac.uknih.gov It specifically targets the 4'-hydroxyl group on the B-ring of Quercetin 3-sulfate for sulfation, yielding this compound. core.ac.ukwikipedia.orgnih.gov

Research on flavonol-specific sulfotransferases from Flaveria chloraefolia has revealed that these enzymes have strict position specificity. core.ac.uknih.gov The 4'-sulfotransferase responsible for this reaction does not act on quercetin directly but requires the prior sulfation at the 3-position. core.ac.uk This sequential sulfation ensures the precise formation of the bissulfate derivative.

Identification of Sulfotransferase Enzymes (e.g., from Flaveria chloraefolia)

The pioneering work on the enzymology of flavonoid sulfation was conducted using plant species from the genus Flaveria. frontiersin.orgcore.ac.uk Researchers successfully isolated and characterized several distinct flavonol-specific sulfotransferases from Flaveria chloraefolia. core.ac.uknih.gov These enzymes were found to have similar molecular weights, estimated to be around 35,000 Daltons. core.ac.uknih.gov However, they displayed different isoelectric points (pI), which allowed for their separation using techniques like chromatofocusing. core.ac.uknih.gov

Specifically, three key sulfotransferases involved in the sequential sulfation of quercetin were identified in F. chloraefolia: a 3-sulfotransferase, a 3'-sulfotransferase, and the 4'-sulfotransferase responsible for the formation of this compound. core.ac.uknih.gov The 4'-sulfotransferase was eluted at a pH of 5.1 during chromatofocusing and exhibited an optimal pH of 7.5 for its activity. nih.gov

Biosynthetic Precursors and Related Sulfated Quercetin Metabolites

The biosynthesis of this compound is part of a larger metabolic pathway that produces a variety of sulfated quercetin derivatives. The initial substrate for this pathway is the flavonol quercetin .

The first step is the sulfation of quercetin at the 3-position, catalyzed by a flavonol 3-sulfotransferase, to produce Quercetin 3-sulfate . core.ac.uknih.gov This metabolite then serves as the direct precursor for the synthesis of this compound. wikipedia.orgwikipedia.org

In Flaveria species, the sulfation process can continue, leading to the formation of more highly sulfated compounds. For instance, an alternative reaction can occur where Quercetin 3-sulfate is sulfated at the 3'-position by Quercetin-3-sulfate 3'-sulfotransferase, resulting in Quercetin 3,3'-bissulfate . wikipedia.orgcore.ac.uk Furthermore, both Quercetin 3,3'-bissulfate and this compound can act as substrates for a 7-sulfotransferase, leading to the production of trisulfated quercetins such as Quercetin 3,7,3'-trissulfate and Quercetin 3,7,4'-trissulfate . wikipedia.orgcore.ac.ukqmul.ac.uk

| Compound Name | Role in Pathway | Reference |

|---|---|---|

| Quercetin | Initial precursor | core.ac.uk |

| Quercetin 3-sulfate | Intermediate and direct precursor for bissulfates | wikipedia.orgcore.ac.uk |

| Quercetin 3,3'-bissulfate | Alternative bissulfate product | wikipedia.orgcore.ac.uk |

| Quercetin 3,7,3'-trissulfate | Trisulfated derivative | wikipedia.org |

| Quercetin 3,7,4'-trissulfate | Trisulfated derivative | genome.jp |

Regulation of Sulfotransferase Expression and Activity

The expression and activity of the sulfotransferases involved in quercetin sulfation are subject to regulation, indicating that the production of these sulfated flavonoids is a controlled process. In cell cultures of Flaveria bidentis, the synthetic auxin 2,4-dichlorophenoxyacetic acid was shown to induce the activity of flavonol 3-sulfotransferase (F3-ST) and the levels of its corresponding mRNA transcript. nih.gov This suggests a hormonal regulation of the initial step in the sulfation pathway.

Furthermore, there is evidence for feedback regulation. Treatment of F. bidentis cell cultures with the downstream products, Quercetin 3-sulfate or Quercetin 3,7,4'-trisulfate, resulted in a reduction of F3-ST enzyme activity, although it did not affect the transcript levels. nih.gov This points towards a post-transcriptional or allosteric regulation of the enzyme's activity by its products. The availability of sulfur has also been identified as a factor that can influence the concentration of sulfated flavonoids in plants. kaust.edu.sa

Chemical Synthesis Methodologies for Quercetin 3,4 Bissulfate Analogs

Strategies for Selective Sulfation of Quercetin (B1663063) Derivatives

Achieving selective sulfation of quercetin's five hydroxyl groups is a primary challenge in synthesizing specific analogs like Quercetin 3,4'-bissulfate. Strategies range from direct chemical reactions, which often lack specificity, to highly selective enzymatic methods.

Direct chemical sulfation, for instance, using a sulfur trioxide-N-triethylamine complex, typically results in a complex mixture of mono- and disulfated isomers. ipb.pt While this method can produce various sulfated derivatives, the yields for any single, specific isomer are often low, ranging from 0.8% to 16%. ipb.pt The separation of these closely related products is a significant hurdle, often requiring laborious purification steps. mdpi.com

To overcome the lack of regioselectivity in chemical synthesis, chemoenzymatic procedures have emerged as a powerful alternative. mdpi.com These methods utilize sulfotransferase (SOT) enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl group on the flavonoid. nih.gov This approach offers the advantage of mild reaction conditions and high regioselectivity. mdpi.com

Different sulfotransferases exhibit distinct specificities for the various hydroxyl positions on the quercetin molecule. For example, flavonol SOTs from Flaveria bidentis are known to produce 3'- and 4'-sulfate derivatives, showing a high affinity for quercetin. nih.govmdpi.com In contrast, SOTs from Arabidopsis thaliana preferentially sulfate (B86663) the 3- or 7-positions. nih.gov The synthesis of this compound can be achieved enzymatically using quercetin-3-sulfate 4'-sulfotransferase, an enzyme found in Flaveria chlorifolia that specifically acts on quercetin 3-sulfate. wikipedia.org Similarly, arylsulfotransferases from bacteria like Desulfitobacterium hafniense have been used, which preferentially sulfate the catechol B-ring of flavonols. mdpi.com

Characterization of Synthetic Quercetin Sulfates

The definitive identification of synthetic quercetin sulfates relies on a combination of advanced analytical techniques to separate complex mixtures and elucidate the precise molecular structures.

High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and purifying the various sulfated isomers produced during synthesis. ipb.pt The reaction of quercetin with sulfating agents can yield multiple monosulfates and disulfates, which can be resolved using HPLC. ipb.pt The development of specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, has improved the separation of sulfated flavonoids, which can exhibit poor peak shape on standard C18 columns. mdpi.com

Mass Spectrometry (MS) is employed to confirm the molecular weight of the synthesized compounds, allowing for the differentiation between non-sulfated, monosulfated, and disulfated products. ipb.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed structural information, enabling the unambiguous assignment of the sulfate group's position. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as Heteronuclear Single-Quantum Coherence, HSQC, and Heteronuclear Multiple-Bond Correlation, HMBC) are utilized. nih.govacs.org The sulfation of a hydroxyl group causes characteristic shifts in the NMR spectrum. For example, sulfation at the 3'-position induces a significant upfield shift for the carbon at that position (C-3') and downfield shifts for the adjacent carbons. nih.govacs.org Conversely, sulfation at the 4'-position does not cause such significant shifts relative to the parent quercetin molecule. nih.govacs.org Analysis of the proton signals, such as the downfield shift of the 5'-H, can also indicate substitution at the 4'-position. ipb.pt

Below is a table summarizing the analytical characteristics for quercetin sulfates obtained via an arylsulfatase method.

| Compound | Yield (%) | Purity (%) | Characterization Notes |

|---|---|---|---|

| Quercetin-3′-O-sulfate | 15 | 99 | Considered more stable than the 4'-O-sulfate isomer. mdpi.com |

| Quercetin-4′-O-sulfate | 7 | 97 | Less stable due to lower π-conjugation between B- and C-rings. mdpi.com |

| Quercetin-di-O-sulfates (mixture) | - | 91 | Mixture of quercetin-7,3′-di-O-sulfate, quercetin-7,4′-di-O-sulfate, and quercetin-3′,4′-di-O-sulfate. mdpi.com |

Methodological Advancements in Flavonoid Sulfate Synthesis

Recent advancements in the synthesis of flavonoid sulfates have focused on improving efficiency, selectivity, and sustainability. A significant trend is the increasing use of biotechnological and synthetic biology approaches to overcome the limitations of traditional chemical synthesis. nih.govsioc-journal.cn

The development of microbial production platforms represents a major step forward. nih.gov By engineering microorganisms like E. coli or using native strains such as Beauveria bassiana, researchers can create cellular factories for biotransformation. nih.govbiotechrep.ir These systems can be designed to express specific sulfotransferases, enabling the targeted production of desired flavonoid sulfates with high purity and yield, while avoiding the harsh reagents and complex purification schemes associated with chemical methods. nih.govnih.gov

Pathway engineering, a key component of synthetic biology, allows for the optimization of metabolic pathways within these microbial hosts to enhance the production of precursors and final sulfated products. biotechrep.ir This includes optimizing gene expression and modifying or deleting non-essential genes to direct metabolic flux towards the desired compound. biotechrep.ir

Furthermore, the discovery and characterization of new sulfotransferases from diverse natural sources, such as plants and bacteria, continues to expand the toolkit available for regioselective flavonoid sulfation. mdpi.commdpi.com These enzymes are crucial for accessing specific isomers that are difficult or impossible to isolate using conventional chemistry. The combination of these enzymatic tools with advanced analytical methods for separation and identification constitutes the modern frontier of flavonoid sulfate synthesis. mdpi.comkaust.edu.sa

Metabolic Transformations and Biotransformation Pathways in Biological Systems

In Vivo Metabolic Fate in Preclinical Animal Models (Excluding Human Data)

Studies in various rodent models, including rats, mice, and gerbils, have established that after oral administration, quercetin (B1663063) is rapidly and extensively metabolized, with very little of the original aglycone found in circulation. nih.govnih.gov The primary metabolites detected in the plasma and tissues of these animals are conjugated forms, such as glucuronides, sulfates, and methylated derivatives. nih.govnih.gov

Sulfation is a critical conjugation pathway for quercetin in preclinical animal models. nih.gov In rats, quercetin undergoes significant sulfation in enterocytes, the cells lining the intestine, as well as in the liver. nih.gov Research comparing the metabolism of quercetin in Wistar rats, Balb/c mice, and Mongolian gerbils identified quercetin-3'-sulfate (Q3'S) as a major metabolite in plasma, lungs, and livers. nih.gov

The formation of Quercetin 3,4'-bissulfate is a multi-step process. It requires the initial formation of a monosulfated quercetin, such as quercetin 3-sulfate. This precursor is then further sulfated by a specific enzyme. The enzyme Quercetin-3-sulfate 4'-sulfotransferase catalyzes the transfer of a sulfo group to the 4'-position of quercetin 3-sulfate, yielding this compound. wikipedia.orgebi.ac.uk While this enzyme has been characterized in detail in plant species, its activity highlights a specific and plausible enzymatic route for the formation of this bissulfate compound within biological systems where the necessary precursor and sulfotransferases are present. wikipedia.orgebi.ac.uk

The metabolic fate of quercetin is determined by the interplay between several conjugation enzymes, primarily sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). nih.gov In animal models, these pathways compete for the quercetin aglycone.

Studies in rats have identified the presence of mixed glucurono-sulfo conjugates of quercetin and its methylated form, isorhamnetin (B1672294), in plasma. nih.gov This finding demonstrates that both sulfation and glucuronidation occur and can act on the same parent molecule. nih.gov In vitro studies using mouse liver S9 fractions show that glucuronidation and sulfation have different, independent preferences for hydroxyl group positions on the flavonoid structure. nih.gov Specifically, sulfation shows a preference for the 4'-OH position, which is the site of the second sulfation in this compound, while glucuronidation favors the 3-OH and 7-OH positions. nih.gov The activities of these competing enzymes are induced by quercetin in a dose- and tissue-dependent manner in rats, mice, and gerbils. nih.gov

The biotransformation of quercetin in preclinical models yields a variety of conjugated metabolites. After long-term supplementation in rats, mice, and gerbils, quercetin-3-glucuronide (Q3G) was found to be the dominant metabolite in plasma and tissues, followed by isorhamnetin (the methylated form) and quercetin-3'-sulfate (Q3'S). nih.gov

The direct precursor for the formation of this compound is quercetin 3-sulfate. wikipedia.orgebi.ac.uk The conversion is a direct enzymatic sulfation step. wikipedia.org Furthermore, another enzyme, quercetin-3,3'-bissulfate 7-sulfotransferase, can use this compound as a substrate to produce a trissulfate derivative, indicating that these bissulfated forms can undergo further interconversion and metabolism. enzyme-database.org The metabolic pathways are also reversible to some extent, as sulfatase enzymes can hydrolyze sulfate (B86663) conjugates, releasing the aglycone. plos.org

Table 1: Major Quercetin Metabolites Identified in Preclinical Animal Models

| Metabolite | Animal Model(s) | Tissue/Fluid | Citation |

|---|---|---|---|

| Quercetin-3'-sulfate (Q3'S) | Rats, Mice, Gerbils | Plasma, Lungs, Liver | nih.gov |

| Quercetin-3-glucuronide (Q3G) | Rats, Mice, Gerbils | Plasma, Lungs, Liver | nih.gov |

| Isorhamnetin (3'-O-methyl quercetin) | Rats | Plasma | nih.gov |

| Glucurono-sulfo conjugates | Rats | Plasma | nih.gov |

In Vitro Metabolic Studies Using Enzymatic Systems

In vitro systems using isolated enzymes or subcellular fractions from animal tissues provide a controlled environment to study specific metabolic reactions.

The formation of this compound is catalyzed by the enzyme Quercetin-3-sulfate 4'-sulfotransferase (EC 2.8.2.27). wikipedia.org This sulfotransferase utilizes 3'-phosphoadenylyl sulfate (PAPS) as the sulfate group donor to convert the substrate, quercetin 3-sulfate, into the product, this compound. wikipedia.org

Studies using rat liver S9 homogenates have been employed to investigate the regioselectivity of quercetin sulfation. acs.org In vitro experiments with mouse liver S9 fractions demonstrate that sulfotransferases (Sults) and UDP-glucuronosyltransferases (Ugts) exhibit distinct positional preferences for flavonoid conjugation. nih.gov While both enzyme families show a strong preference for the 7-OH group, sulfation uniquely favors the 4'-OH position, which is critical for the formation of this compound. nih.gov

Table 2: Key Enzymes in the Metabolism of this compound

| Enzyme | EC Number | Reaction | Citation |

|---|---|---|---|

| Quercetin-3-sulfate 4'-sulfotransferase | 2.8.2.27 | Quercetin 3-sulfate + PAPS → this compound + Adenosine 3',5'-bisphosphate | wikipedia.org |

| Quercetin-3,3'-bissulfate 7-sulfotransferase | 2.8.2.28 | This compound + PAPS → Quercetin 3,7,4'-trissulfate + Adenosine 3',5'-bisphosphate | enzyme-database.org |

The stability of this compound in biological systems is influenced by both chemical and enzymatic factors. The parent quercetin molecule is known to be chemically unstable, with its degradation affected by factors such as pH, temperature, and light. biointerfaceresearch.comresearchgate.net

As sulfated esters, quercetin sulfates are generally considered to be relatively unstable. frontiersin.org However, a study on its direct precursor, quercetin-3-sulfate, found it to be stable in a 60% methanol (B129727) solution at room temperature for at least 48 hours, suggesting some stability during extraction procedures. frontiersin.org In biological matrices, the primary route of degradation for sulfated metabolites is enzymatic hydrolysis. Sulfatase enzymes, which are present in various tissues and can be secreted by cells like macrophages, can cleave the sulfate groups, leading to the deconjugation of the molecule back to a less sulfated form or to the original aglycone. plos.org This enzymatic activity is a key factor governing the persistence and biological availability of sulfated flavonoids within tissues.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the analysis of quercetin (B1663063) sulfates, providing the necessary separation of structurally similar isomers and conjugates from complex biological mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of quercetin and its metabolites. mdpi.comscielo.brnih.govresearchgate.netmdpi.com In the synthesis and analysis of quercetin sulfates, HPLC is used to separate various mono- and di-sulfated products. For instance, a study involving the chemical sulfation of quercetin used HPLC to resolve eight distinct peaks corresponding to quercetin sulfates. ipb.pt The separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient, often consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.comipb.ptmdpi.com

One validated HPLC-DAD (Diode Array Detection) method for quercetin quantification utilized a mobile phase of 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5, achieving a rapid elution time of 3.6 minutes. mdpi.com Detection is commonly performed at wavelengths around 365-370 nm, where quercetin and its derivatives exhibit strong absorbance. mdpi.comcambridge.org The purity of synthesized quercetin sulfates can also be determined by HPLC, with some methods achieving over 90% purity. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase | mdpi.comipb.pt |

| Mobile Phase | Water/acetonitrile/methanol (55:40:5) with 1.5% acetic acid | mdpi.com |

| Detection Wavelength | 368 nm | mdpi.com |

| Retention Time (Quercetin) | 3.6 min | mdpi.com |

Ultra-High Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (MS/MS)

For enhanced sensitivity and selectivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. ucdavis.edunih.govfrontiersin.org This powerful combination allows for the identification and quantification of a wide range of quercetin metabolites, including sulfates, glucuronides, and methylated forms, even at low concentrations in biological fluids. ucdavis.eduacs.org

An UHPLC-(ESI)QTOF MS/MS method was developed for the comprehensive profiling of quercetin metabolites in human plasma. ucdavis.edu This technique uses a high-resolution mass spectrometer to provide accurate mass data, facilitating the identification of unknown compounds and the structural elucidation of metabolites. ucdavis.edu In one study, 23 different quercetin conjugates were detected in rat plasma using LC/MS/MS. acs.org The use of multiple reaction monitoring (MRM) mode in triple quadrupole mass spectrometers offers high sensitivity for targeted quantification of specific metabolites like quercetin-3'-sulfate. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for sulfates | ucdavis.edunih.gov |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) | ucdavis.edunih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

| Source Temperature | Optimized for analyte, e.g., 350 °C | frontiersin.org |

Spectroscopic and Electrochemical Approaches

Beyond chromatography, spectroscopic and electrochemical methods offer alternative and complementary approaches for the detection of quercetin and its derivatives.

UV-Vis spectrophotometry is a simple and cost-effective method for quercetin determination, though it may lack the selectivity of chromatographic techniques. nih.govresearchgate.net The interaction of quercetin with metal ions can be studied using UV-Vis spectroscopy, which shows shifts in absorption maxima. nih.gov

Electrochemical sensors have emerged as highly sensitive platforms for quercetin detection. researchgate.netsemanticscholar.orgmdpi.comeco-vector.com These sensors often utilize modified electrodes, such as those decorated with nanoparticles or carbon-based nanomaterials, to enhance the electrochemical response. researchgate.netmdpi.com For example, a glassy carbon electrode modified with a nanocomposite can achieve a low detection limit for quercetin. researchgate.net These electrochemical methods are praised for their high sensitivity and potential for rapid analysis. nih.gov

Sample Preparation Strategies for Complex Biological Samples (Non-Human)

The analysis of quercetin 3,4'-bissulfate in non-human biological samples, such as rat plasma or urine, requires effective sample preparation to remove interfering substances and concentrate the analytes. researchgate.netnih.govresearchgate.net Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. researchgate.net

In studies involving rat urine, analysis for quercetin metabolites was performed following administration of quercetin. ipb.ptresearchgate.net For plasma samples, protein precipitation with an organic solvent like acetonitrile is a frequently used and effective method to prepare the sample for UHPLC-MS/MS analysis. nih.gov This step is crucial for achieving satisfactory extraction recoveries, often exceeding 90%. nih.gov The choice of sample preparation technique is critical for obtaining reliable and accurate quantitative data. researchgate.net

Method Validation Parameters (e.g., sensitivity, selectivity, linearity)

Validation of analytical methods is essential to ensure the reliability and accuracy of the results. mdpi.comscielo.brjapsonline.com Key validation parameters include linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), selectivity, precision, and accuracy. mdpi.comscielo.brnih.govjapsonline.comresearchgate.net

For an HPLC-DAD method for quercetin, linearity was demonstrated with a correlation coefficient (R²) greater than 0.995. mdpi.com The LOD and LOQ were reported as 0.046 and 0.14 µg/mL, respectively, indicating high sensitivity. mdpi.com In another HPLC method, the LOD and LOQ for quercetin were 18 and 29 ng/mL, respectively. scielo.br UHPLC-MS/MS methods also undergo rigorous validation, with calibration curves showing good linearity (r > 0.996) over the desired concentration range and low LLOQs, often in the low ng/mL range. nih.gov Precision is assessed through intra- and inter-day assays, with relative standard deviation (R.S.D.) values typically below 15%. scielo.brnih.gov Accuracy is determined by recovery studies, with values generally expected to be within 85-115%. mdpi.comscielo.br

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.995 | mdpi.comscielo.br |

| LOD | 0.046 µg/mL (HPLC-DAD) | mdpi.com |

| LOQ | 0.14 µg/mL (HPLC-DAD) | mdpi.com |

| Precision (R.S.D.) | < 15% | scielo.brnih.gov |

| Accuracy (Recovery) | 88.6% - 110.7% | mdpi.com |

Molecular and Cellular Mechanisms of Biological Activity

Modulation of Cellular Signaling Pathways

Research indicates that the parent compound, quercetin (B1663063), significantly influences several critical signaling pathways that govern cell proliferation, survival, and differentiation. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, is a key regulator of cellular processes. nih.gov Studies on quercetin have shown it can attenuate MEK-ERK signaling. plos.org In UVB-irradiated melanoma cells, quercetin treatment led to a decrease in the expression of phospho-MEK and its downstream target, phospho-ERK. plos.org It has also been shown to activate JNK and ERK pathways, leading to apoptosis in certain cancer cells. frontiersin.org

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial pro-survival cascade that is often dysregulated in cancer. nih.gov Quercetin has been identified as an inhibitor of this pathway. plos.orgsemanticscholar.org In various cancer cell lines, quercetin has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby promoting apoptosis. nih.govplos.org

The Wnt signaling pathway is also implicated in cancer development. The anti-cancer effects of quercetin have been linked to its modulation of the Wnt/β-catenin signaling pathway, among others. nih.gov

Table 1: Summary of Quercetin's Impact on MAPK and PI3K/Akt Pathways (In Vitro)

| Cell Line/Model | Pathway Affected | Observed Effect | Reference |

|---|---|---|---|

| B16F10 Melanoma | MAPK (MEK-ERK) | Attenuated signaling; decreased phospho-MEK and phospho-ERK | plos.org |

| B16F10 Melanoma | PI3K/Akt | Decreased expression of PI3K and phosphorylation of Akt | plos.org |

| HL-60 Leukemia | PI3K/Akt | Decreased p-AKT levels, leading to apoptosis | nih.gov |

| HCC1937 (PTEN-null) | PI3K/Akt | Decreased active AKT/PKB phosphorylation | nih.gov |

| Ovarian Cancer Cells | MAPK (JNK, ERK) | Activation of JNK and ERK, leading to apoptosis | nih.gov |

Influence on JAK/STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and apoptosis. nih.govfrontiersin.org The parent compound, quercetin, has been identified as a notable inhibitor of the JAK/STAT pathway. nih.gov

Quercetin's inhibitory action can occur through various mechanisms. In some cancer cells, it has been shown to downregulate the expression of leptin and its receptor, which are upstream activators of the JAK/STAT pathway. nih.gov Furthermore, studies have demonstrated that quercetin can directly inhibit the phosphorylation of STAT proteins. For instance, in glioblastoma cell lines, quercetin treatment resulted in decreased STAT3 phosphorylation. nih.gov Another study identified quercetin as an inhibitor of the protein phosphatase SHP2, which normally dephosphorylates and inactivates JAKs. oncotarget.com By inhibiting SHP2, quercetin promotes sustained activation of the JAK/STAT pathway in certain contexts, enhancing the effects of interferons. oncotarget.com

Table 2: Research Findings on Quercetin's Influence on the JAK/STAT Pathway

| Cell Line/Model | Target | Observed Effect | Reference |

|---|---|---|---|

| Glioblastoma (U87MG, U373MG) | STAT3 | Decreased STAT3 phosphorylation | nih.gov |

| Pancreatic Cancer (PATU-8988, PANC-1) | STAT3 | Inhibited IL-6-induced STAT3 signaling | nih.gov |

| Gastric Cancer (MGC-803) | Leptin/Leptin Receptor | Downregulated expression, leading to JAK/STAT inhibition | nih.gov |

| Hepatocellular Carcinoma (HepG2) | SHP2 | Inhibited SHP2, leading to enhanced IFN-α-induced STAT1 phosphorylation | oncotarget.com |

| Vascular Smooth Muscle Cells | JAK2/STAT3 | Inhibited Ang II-stimulated JAK2/STAT3 activation | frontiersin.org |

Effects on Apoptotic Pathways and Cell Cycle Regulation (In Vitro)

Extensive in vitro research has established that quercetin is a potent inducer of apoptosis (programmed cell death) and can cause cell cycle arrest in various cancer cell lines. nih.govoncotarget.com

Quercetin's pro-apoptotic effects are mediated through multiple mechanisms. It can alter the expression of proteins in the Bcl-2 family, decreasing the levels of anti-apoptotic proteins while increasing pro-apoptotic ones like Bax. waocp.org This leads to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3 and caspase-9. oncotarget.comwaocp.org

In terms of cell cycle regulation, quercetin has been shown to cause arrest at different phases, most commonly the G2/M phase, but also at the S and G0/G1 phases in some cell types. waocp.orgnih.gov This arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. mdpi.com For example, in T47D breast cancer cells, quercetin treatment led to an accumulation of cells in the G2/M phase. waocp.org Similarly, in triple-negative breast cancer cells, quercetin caused cell cycle arrest at the S and G2/M phases. nih.gov

Table 3: Effects of Quercetin on Apoptosis and Cell Cycle in Cancer Cell Lines (In Vitro)

| Cell Line | Effect | Mechanism/Observation | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (MDA-MB-231) | Apoptosis & Cell Cycle Arrest | 15% increase in apoptotic cells; arrest at S and G2/M phases | nih.gov |

| Breast Cancer (T47D) | Apoptosis & Cell Cycle Arrest | Induced apoptosis; caused cell accumulation in G2/M phase | waocp.org |

| Multiple Myeloma (RPMI8226, ARP-1) | Apoptosis & Cell Cycle Arrest | Induced apoptosis; cell cycle arrest in G2/M phase | oncotarget.com |

| HeLa (Cervical Cancer) | Apoptosis & Cell Cycle Arrest | Induced S phase arrest; activated caspase-9/-3 | mdpi.com |

| Various Cancer Lines (CT-26, LNCaP, etc.) | Apoptosis | Significantly induced apoptosis via Annexin V/PI staining | nih.gov |

Interactions with Enzyme Systems and Molecular Targets

The metabolism and transport of many drugs are heavily dependent on the activity of Cytochrome P450 (CYP) enzymes and ATP-Binding Cassette (ABC) transporters. nih.gov Research into quercetin and its metabolites has revealed significant interactions with these systems. nih.govnih.gov

A study specifically investigating quercetin metabolites, including quercetin-3'-sulfate (a mono-sulfated form related to Quercetin 3,4'-bissulfate), demonstrated weak inhibitory effects on CYP2C19 and CYP3A4, two major drug-metabolizing enzymes. nih.govnih.gov The same study found no significant effect on CYP2D6 activity. nih.govnih.gov This suggests that while interactions are possible, they may be less potent compared to the parent compound for certain CYP isozymes.

Regarding drug transporters, quercetin and its conjugates have been shown to be potent inhibitors of several key proteins. nih.govnih.gov These include the Organic Anion-Transporting Polypeptides OATP1B1, OATP1B3, and OATP2B1, as well as the Breast Cancer Resistance Protein (BCRP), an important efflux transporter. nih.govnih.gov Conversely, the inhibitory effects on OATP1A2 and MRP2 were found to be weak. nih.govnih.gov The parent compound, quercetin, is also known to inhibit P-glycoprotein (P-gp). europeanreview.org

Table 4: Inhibitory Effects of Quercetin Metabolites (including Quercetin-3'-sulfate) on CYP Enzymes and Transporters

| Enzyme/Transporter | Inhibitory Effect | Reference |

|---|---|---|

| CYP Enzymes | ||

| CYP2C19 | Weak Inhibition | nih.govnih.gov |

| CYP3A4 | Weak Inhibition | nih.govnih.gov |

| CYP2D6 | No Effect | nih.govnih.gov |

| Transporters | ||

| OATP1B1 | Strong Inhibition | nih.govnih.gov |

| OATP1B3 | Strong Inhibition | nih.govnih.gov |

| OATP2B1 | Strong Inhibition | nih.govnih.gov |

| BCRP | Strong Inhibition | nih.govnih.gov |

| OATP1A2 | Weak Inhibition | nih.govnih.gov |

| MRP2 | Weak Inhibition | nih.govnih.gov |

Modulation of Antioxidant Enzyme Systems (e.g., SOD, GSH)

A cornerstone of quercetin's biological activity is its potent antioxidant capacity, which involves both direct scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems. nih.govnih.gov

Quercetin has been shown to enhance the body's antioxidant defenses by increasing the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.govnih.gov It can also boost the activity of key antioxidant enzymes. nih.govmdpi.com Studies have reported that quercetin treatment increases the activity of Superoxide (B77818) Dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and Catalase, which then decomposes hydrogen peroxide into water. ekb.egsemanticscholar.org This upregulation of the antioxidant system helps protect cells from oxidative damage. mdpi.comsemanticscholar.org For example, in hepatic cells exposed to high glucose levels, quercetin was able to modulate these antioxidant defenses to protect against hyperglycemia-induced oxidative stress. semanticscholar.org

Table 5: Effects of Quercetin on Antioxidant Enzyme Systems

| System/Model | Enzyme/Molecule | Observed Effect | Reference |

|---|---|---|---|

| Animal/Cell Studies | GSH | Induces GSH synthesis and increases levels | nih.gov |

| Hepatic HepG2 Cells | SOD, Catalase, GSH | Modulated enzyme activity and GSH levels to protect against oxidative stress | semanticscholar.org |

| Animal Models (Skin Cancer) | GSH, SOD, Catalase | Significantly increased antioxidant enzyme levels | nih.gov |

| Animal Models (Lung Damage) | GSH, SOD, Catalase | Restored levels of GSH, SOD, and Catalase to near-normal values | ekb.eg |

| Animal Models (Ischemia) | SOD, GSH Peroxidase | Increased expression of endogenous antioxidant enzymes | nih.gov |

Effects on Mitochondrial Complex Enzymes

While direct studies on the effects of this compound on specific mitochondrial complex enzymes are limited, research on its parent compound, quercetin, provides significant insights. Quercetin has been shown to protect mitochondrial complex enzymes from damage. spandidos-publications.com For instance, in isolated rat liver mitochondria, quercetin pre-treatment significantly protected mitochondrial complexes I, II, III, and V from cisplatin-induced decline in activity. spandidos-publications.com It is hypothesized that quercetin's antioxidant properties are responsible for these protective effects. spandidos-publications.com

Furthermore, quercetin has been observed to influence mitochondrial biogenesis. In HepG2 cells, quercetin treatment led to an increase in the expression of mitochondrial biogenesis activators such as PGC-1α, NRF-1, and TFAM, as well as mitochondrial DNA and proteins like COX IV. nih.gov In a study on aluminum chloride-induced mitochondrial damage, quercetin demonstrated a significant enhancement of complex IV activity. seejph.com Given that sulfation is a major metabolic pathway for quercetin, its metabolites, including this compound, are expected to play a role in these mitochondrial activities, although the precise mechanisms and the extent of their effects require more specific investigation.

Ligand-Protein Binding Interactions (e.g., Alpha-Rep protein)

Computational docking studies have explored the binding interactions of quercetin and its derivatives with various proteins. A study investigating plant flavonoids as potential inhibitors of the Alpha-Rep protein, encoded by the cotton leaf curl Multan alphasatellite, identified quercetin-7-olate 3,4'-bissulfate(3−) as a compound with a high docking score. cabidigitallibrary.org This suggests a potential binding affinity and inhibitory role against this viral protein. cabidigitallibrary.org

Another sulfated derivative, Quercetin 3,3'-bissulfate(3−), was shown to interact with several amino acid residues within the active site of the Alpha-Rep protein, including Lys 78, Arg 60, Ser 6, and Leu 56. cabidigitallibrary.org While this is a different isomer, it highlights the potential for sulfated forms of quercetin to engage in significant ligand-protein interactions.

In a different context, a study on the SARS-CoV 3CL protease identified quercetin-3-β-galactoside as a potent inhibitor, with molecular modeling suggesting that the Gln189 residue plays a key role in the binding. apitherapy.comnih.gov Although not a sulfated derivative, this research underscores the capacity of modified quercetin structures to specifically interact with and inhibit key enzymatic proteins. apitherapy.comnih.gov The specific binding interactions of this compound with various proteins remain an area for further detailed research.

Antioxidant and Pro-oxidant Homeostasis

Quercetin is well-known for its antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate transition metal ions. mdpi.commdpi.com However, under certain conditions, such as high concentrations and the presence of metal ions, quercetin can also exhibit pro-oxidant activity. nih.govmdpi.com

Reactive Oxygen Species (ROS) Scavenging and Generation

The parent compound, quercetin, is well-documented for its potent antioxidant properties, which are primarily attributed to its ability to scavenge reactive oxygen species (ROS). nih.govnih.govmdpi.comnih.gov ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism and can cause significant damage to cells if not controlled. frontiersin.org Quercetin's chemical structure, with its multiple hydroxyl groups, allows it to donate hydrogen atoms to free radicals, thereby neutralizing them. mdpi.comnih.gov The B-ring catechol structure is a particularly significant contributor to the scavenging of ROS. ulisboa.ptnih.gov

However, under certain conditions, quercetin can also exhibit pro-oxidant activity, leading to the generation of ROS. ulisboa.ptplos.orgjmb.or.kr This dual role is concentration-dependent and influenced by the cellular environment. nih.gov For instance, quercetin has been shown to induce ROS production in certain cancer cells and pathogens, which can contribute to their demise. plos.orgjmb.or.kr

Structure-Activity Relationships in Sulfated Flavonoids

The biological activity of flavonoids is intrinsically linked to their chemical structure. researchgate.net For antioxidant activity, several structural features are considered crucial:

The B-ring Hydroxyl Configuration: The arrangement of hydroxyl groups on the B-ring is a primary determinant of ROS scavenging. ulisboa.pt A catechol structure (ortho-dihydroxy groups) at the 3' and 4' positions confers a high degree of antioxidant capacity. ulisboa.ptnih.gov

The 2,3-Double Bond in Conjunction with a 4-Oxo Group: This feature in the C-ring allows for electron delocalization, which stabilizes the flavonoid radical formed after donating a hydrogen atom. researchgate.net

Sulfation significantly modifies these structure-activity relationships. When a hydroxyl group is substituted by a sulfate (B86663) group, its ability to donate a hydrogen atom is lost, which generally leads to a reduction in antioxidant activity. nih.govmdpi.com In the case of this compound, the sulfation occurs at two critical positions. The sulfation at the 4'-position disrupts the highly active catechol structure in the B-ring. ulisboa.ptnih.gov The sulfation at the 3-position also removes a key hydroxyl group. nih.gov While this substitution drastically reduces the radical scavenging ability, the presence of the sulfate group can be crucial for other biological interactions, such as inhibiting specific enzymes. mdpi.com For example, the presence of a 3-sulfate group has been shown to be important for the inhibition of acetylcholinesterase. mdpi.com This highlights that while sulfation may decrease direct antioxidant effects, it can confer other specific biological activities.

Investigations in Preclinical Animal Models

Neuroprotective Mechanistic Studies (e.g., Alzheimer's Disease Models)

There is currently no available scientific literature detailing the neuroprotective effects of Quercetin (B1663063) 3,4'-bissulfate in animal models of Alzheimer's disease or other neurodegenerative conditions.

Effects on Aβ Aggregation and Tauopathy

Specific studies on the effects of Quercetin 3,4'-bissulfate on amyloid-beta (Aβ) aggregation and tau protein pathology, the key hallmarks of Alzheimer's disease, have not been identified in the existing body of scientific research.

Anti-Inflammatory and Antioxidative Mechanisms in Neural Tissues

Similarly, there is a lack of research on the anti-inflammatory and antioxidative mechanisms of this compound within neural tissues.

Renal Protective Mechanisms (e.g., Acute Kidney Injury Models)

No preclinical studies in animal models have been found that specifically investigate the renal protective mechanisms of this compound in the context of acute kidney injury or other renal diseases.

Attenuation of Oxidative Stress and Inflammatory Response

Information regarding the ability of this compound to attenuate oxidative stress and the inflammatory response in kidney tissues is not available in the current scientific literature.

Impact on Kidney Injury Markers

Data on the impact of this compound on key kidney injury markers, such as blood urea nitrogen (BUN) and creatinine, in animal models is currently unavailable.

Metabolic Modulation in Animal Models (e.g., Hyperuricemia, Lipid Accumulation)

Investigations into the metabolic modulatory effects of this compound in animal models of hyperuricemia or lipid accumulation have not been reported in the scientific literature.

Information regarding the chemical compound "this compound" is not available in the current body of scientific literature based on preclinical animal models.

Extensive searches for research data pertaining specifically to "this compound" and its effects within the requested frameworks of uric acid lowering, lipid metabolism regulation, and anti-proliferative activities in animal models have yielded no results. The existing body of research focuses extensively on the parent compound, quercetin. However, information on the specific biological activities of its bissulfate derivative, this compound, in preclinical animal models is not documented in the available scientific literature.

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements for the specified compound. Fulfilling the request would necessitate extrapolating data from the parent compound, quercetin, which would violate the explicit instruction to focus solely on this compound.

Future Directions and Research Opportunities

Elucidating the Full Spectrum of Quercetin (B1663063) 3,4'-Bissulfate Bioactivity and Specificity

Future investigations should aim to comprehensively map the biological activities of Quercetin 3,4'-bissulfate. While the bioactivity of quercetin is extensively documented, the effects of its sulfated metabolites are less understood. mdpi.com Research indicates that sulfation can dramatically alter the parent compound's efficacy. mdpi.comnih.gov For instance, some studies suggest that sulfation may diminish the antioxidant activity observed in the parent quercetin molecule. kaust.edu.sa

A critical area of inquiry is the specificity of this compound for particular biological targets. The addition of sulfate (B86663) groups changes the molecule's polarity and shape, which can influence its interaction with enzymes, receptors, and other proteins. nih.gov Understanding this specificity is paramount to identifying its precise roles in physiological and pathological processes. For example, the enzymes responsible for the sulfation of quercetin, known as sulfotransferases (SOTs), exhibit specificity for certain hydroxyl positions on the flavonoid structure. mdpi.com In the plant genus Flaveria, specific sulfotransferases catalyze the formation of this compound from its precursor, quercetin 3-sulfate. rhea-db.orgwikipedia.orgwikipedia.org

Advanced Structural-Activity Relationship Studies for Sulfated Flavonoids

The relationship between the structure of sulfated flavonoids and their biological activity is a complex but crucial area for future research. nih.gov Structure-activity relationship (SAR) studies are essential to understand how the number and position of sulfate groups on the flavonoid skeleton influence their therapeutic effects. d-nb.info

Key questions to be addressed include:

How does the presence of sulfate groups at the 3 and 4' positions specifically impact the molecule's ability to interact with biological targets compared to other sulfated or non-sulfated quercetin derivatives?

What is the role of the catechol group in the B-ring in conjunction with the sulfate moieties in determining biological activity? nih.gov

Advanced computational modeling and experimental techniques can be employed to dissect these relationships, providing a rational basis for the design of novel flavonoid-based therapeutic agents with enhanced efficacy and specificity.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

A systems-level understanding of the effects of this compound can be achieved through the integration of multiple "omics" datasets. mdpi.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological pathways modulated by the compound. nih.govnih.govplos.org

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Field | Potential Application | Research Focus |

| Genomics | Identifying genetic variations that influence the metabolism and response to this compound. | Investigating single nucleotide polymorphisms (SNPs) in sulfotransferase genes. |

| Transcriptomics | Analyzing changes in gene expression profiles in response to treatment with this compound. | Identifying downstream signaling pathways affected by the compound. oup.com |

| Proteomics | Identifying protein targets that directly interact with this compound. | Characterizing changes in the proteome to understand the functional consequences of treatment. |

| Metabolomics | Profiling the metabolic changes induced by this compound. | Identifying biomarkers of efficacy and understanding its impact on overall metabolism. nih.gov |

By integrating these diverse datasets, researchers can construct comprehensive network models of the compound's mechanism of action, leading to the identification of novel therapeutic targets and a deeper understanding of its role in health and disease. mdpi.comoup.com

Q & A

Q. How can researchers design experiments to evaluate the neuroprotective mechanisms of this compound in human neuronal models?

- Answer : Use differentiated human striatal precursor cells exposed to oxidative stressors (e.g., H2O2). Measure markers like ROS levels (via DCFH-DA probes), mitochondrial membrane potential (JC-1 staining), and apoptosis (caspase-3 activity). Include siRNA knockdown of sulfotransferases to confirm the compound’s dependency on sulfation for activity .

Q. What computational approaches predict the interaction of this compound with cellular targets such as kinases or inflammatory mediators?

- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model binding affinities and electronic properties. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-reference with databases like PubChem or ChEMBL for analogous compounds .

Methodological Notes

- Data Reproducibility : Document all experimental parameters (e.g., enzyme lot numbers, buffer compositions) to ensure reproducibility. Share raw datasets and analysis scripts via repositories like Zenodo or Figshare .

- Ethical Reporting : Adhere to standards such as the STREGA guidelines for genetic studies or ARRIVE for in vivo research. Disclose conflicts of interest and funding sources in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.